molecular formula C14H20N2 B2925543 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 86755-80-8

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2925543
CAS No.: 86755-80-8
M. Wt: 216.328
InChI Key: TWPUPYDZIUZHII-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with a unique structure that includes a pyrrole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole typically involves the hydrogenation of precursor compounds. For example, one method involves the hydrogenation of a precursor in the presence of a palladium catalyst under specific conditions. The reaction is carried out in methanol at temperatures ranging from 20°C to 50°C for about 4 hours, yielding the desired product with an 83% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole
  • 2-Benzyl-octahydro-pyrrolo[3,4-c]pyrrole

Uniqueness

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a compound of increasing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure that includes a benzyl group and a methyl substituent on an octahydropyrrolo framework. Its molecular formula is C15H22N2C_{15}H_{22}N_2 with a molecular weight of approximately 202.30 g/mol. The presence of nitrogen atoms in its structure facilitates protonation and nucleophilic reactions, making it a versatile compound in organic synthesis and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been identified as a potential histamine H3 receptor antagonist , which plays a crucial role in modulating neurotransmitter release in the brain. This interaction suggests possible applications in treating neurological disorders such as schizophrenia and anxiety disorders due to its ability to enhance cognitive functions and alleviate anxiety symptoms.

Interaction with Histamine Receptors

Research indicates that compounds similar to this compound exhibit significant activity as histamine-3 receptor ligands. The binding affinity and selectivity toward these receptors have been documented, highlighting the compound's potential for therapeutic applications in neuropharmacology.

Case Studies

  • Neuropharmacological Applications : A study demonstrated that the compound significantly improved cognitive functions in preclinical models by acting as a histamine H3 receptor antagonist. This suggests its potential utility in treating cognitive deficits associated with schizophrenia.
  • Anti-inflammatory Effects : Preliminary investigations have indicated that derivatives of octahydropyrrolo compounds exhibit anti-inflammatory properties, potentially applicable in treating conditions like asthma and allergic rhinitis through their action on histamine receptors .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other structurally similar compounds is essential. Below is a table summarizing key features:

Compound NameStructure TypePrimary ActivityApplication Area
This compoundBicyclicHistamine H3 antagonistNeuropharmacology
Octahydropyrrolo derivativesBicyclicHistamine H4 ligandsAnti-inflammatory
Pyrrolidine derivativesMonocyclicVarious receptor interactionsDiverse therapeutic areas

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Notable findings include:

  • Binding Affinity : The compound exhibits promising binding affinity towards histamine receptors, indicating its potential efficacy as a therapeutic agent.
  • Pharmacokinetics : Ongoing research aims to elucidate the pharmacokinetic profile of this compound to assess its bioavailability and metabolic stability in vivo.

Properties

IUPAC Name

5-benzyl-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-15-8-13-10-16(11-14(13)9-15)7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPUPYDZIUZHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-benzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (3.6 g) in THF (15 ml) was added dropwise to a suspension of lithium aluminum hydride (1.68 g) in THF (20 ml) while cooling in ice. The mixture was heated to reflux for 4 hours and then, at 0° C., water (1.8 ml), sodium hydroxide solution (10 M; 1.8 ml) and water (2.5 ml) were cautiously added. The precipitate was filtered off with suction and washed with ethyl acetate. The filtrate was concentrated. The product with the molecular weight of 216.33 (C14H2ON2); MS (ESI): 217 (M+H+) was obtained in this way.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two

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